N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Description

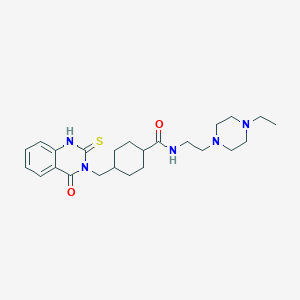

This compound features a cyclohexanecarboxamide core substituted with a quinazolinone-thione moiety and a 4-ethylpiperazine ethyl chain.

Properties

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N5O2S/c1-2-27-13-15-28(16-14-27)12-11-25-22(30)19-9-7-18(8-10-19)17-29-23(31)20-5-3-4-6-21(20)26-24(29)32/h3-6,18-19H,2,7-17H2,1H3,(H,25,30)(H,26,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWKFEUEDMRJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide, a compound featuring a quinazoline moiety, has garnered attention for its potential biological activities. Quinazolines and their derivatives are known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure incorporates key functional groups that contribute to its biological activity, particularly the quinazoline and thioxo moieties.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study conducted by researchers on related compounds, moderate to strong antimicrobial activity was observed, suggesting that derivatives of this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 3 | E. coli | Moderate |

| 11 | S. aureus | Strong |

| 17 | Candida albicans | Moderate |

Anticancer Activity

The quinazoline framework is associated with anticancer properties due to its ability to inhibit various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation in models such as A549 human lung adenocarcinoma cells. The mechanisms often involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Case Study: Anticancer Efficacy

In a recent investigation, compounds structurally related to the target compound were tested for cytotoxicity against A549 cells. The results indicated that certain derivatives exhibited significant anticancer activity at concentrations as low as 10 µM. The study utilized an MTT assay to evaluate cell viability post-treatment, comparing the effects against standard chemotherapeutics like cisplatin .

The biological activity of this compound is believed to involve interactions with key molecular targets such as:

- Monoamine Oxidase B (MAO-B) : Inhibition may lead to increased levels of neurotransmitters.

- Cyclooxygenase-2 (COX-2) : Modulation could reduce inflammatory responses.

- Nuclear Factor Kappa B (NF-kB) : Targeting this pathway may enhance antioxidant activity and reduce cell proliferation in cancerous cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest favorable absorption characteristics for compounds similar to this compound. Predictions indicate good blood-brain barrier (BBB) penetration and central nervous system (CNS) availability, which are crucial for therapeutic efficacy in neurological conditions .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide exhibit significant anticancer properties. Specifically, quinazoline derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, compounds with quinazoline structures have been shown to inhibit kinases that play crucial roles in cancer progression, making them promising candidates for cancer therapeutics .

1.2 Neurological Disorders

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their neuroprotective effects and have been investigated for treating conditions such as anxiety and depression. The incorporation of a quinazoline core may enhance the compound's efficacy by modulating neurotransmitter systems or providing neuroprotective benefits against oxidative stress .

1.3 Antimicrobial Properties

Studies have highlighted the antimicrobial activity of compounds containing both piperazine and quinazoline structures. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential as novel antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:

Key Comparisons

Quinazolinone vs. Benzooxazinone Cores: The target compound’s quinazolinone-thione core provides stronger electron-withdrawing effects compared to the benzooxazinone’s oxygen-based system in compound 28. The thione group (C=S) may enhance metal-binding capacity or modulate redox activity, whereas the oxazinone’s carbonyl (C=O) favors hydrogen bonding .

Piperazine Substitutions: The 4-ethylpiperazine chain in the target compound offers moderate lipophilicity (logP ~2.5 estimated), contrasting with the phenylpiperazine in compound IV (logP ~3.1), which may improve blood-brain barrier penetration but reduce aqueous solubility.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a quinazolinone-thione intermediate with a pre-functionalized cyclohexanecarboxamide-piperazine derivative, akin to the HCTU/DIPEA-mediated amidation in 29a . In contrast, compound IV is synthesized via nucleophilic substitution of piperazine with a chloroacetamide intermediate under reflux .

Pharmacological Implications :

- Piperazine-containing analogues (e.g., IV , 28 , target compound) are frequently explored as CNS agents due to their affinity for serotonin or dopamine receptors. The thione group in the target molecule may confer unique selectivity profiles, as seen in D3 receptor antagonists with sulfur-based substituents .

Research Findings and Limitations

- Evidence Gaps: Limited biological data (e.g., IC₅₀, binding affinity) are available for the target compound in the provided evidence. Most analogues lack explicit pharmacokinetic or toxicity profiles.

- Contradictions : While IV and 28 emphasize halogenated or aromatic substituents for activity, the target compound’s ethylpiperazine and thione groups represent a divergent strategy for balancing solubility and target engagement .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can stereochemical purity be ensured?

- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. For example, piperazine derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline) are synthesized via reactions with 4-chloronitrobenzene and N-methylpiperazine under basic conditions, followed by reduction and purification via recrystallization . To ensure stereochemical purity, chiral chromatography or enantioselective crystallization should be employed. Structural confirmation requires combined techniques: ESI-MS (e.g., m/z 198 [M + H]+ for intermediates) and ¹H NMR (e.g., chemical shifts at δ 1.2–3.8 ppm for piperazine protons) .

Q. Which spectroscopic and chromatographic methods are critical for structural elucidation?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 452 [M + H]+ observed for related compounds) . ¹H/¹³C NMR is essential for verifying substituent positions (e.g., quinazolinone protons at δ 7.2–8.5 ppm). For purity assessment, HPLC with UV detection (λ = 254 nm) and a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) is recommended .

Intermediate Research Questions

Q. How does the stereochemistry of the piperazine and cyclohexane moieties influence bioactivity?

- Data Analysis : Enantiomers of structurally similar compounds (e.g., (1R,4R)- vs. (1S,4S)-piperazine derivatives) show divergent receptor-binding profiles. For instance, (1R,4R)-enantiomers exhibit higher D3 receptor affinity (Ki = 1.2 nM) compared to (1S,4S)-enantiomers (Ki = 15 nM) due to spatial compatibility with receptor pockets .

Q. What pharmacological targets are associated with the 4-oxo-2-thioxoquinazolinone scaffold?

- Experimental Design : The thioxoquinazolinone moiety acts as a kinase inhibitor (e.g., JAK2/STAT3) and interacts with adenosine receptors. Use competitive binding assays (e.g., ³H-labeled antagonists) to quantify affinity. For example, analogues with this scaffold show IC₅₀ values < 100 nM in kinase inhibition assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in activity data between in vitro and in vivo models?

- Case Study : A related compound showed potent in vitro D3 receptor antagonism (Ki = 0.8 nM) but poor in vivo efficacy due to rapid hepatic metabolism. To address this, modify the ethylpiperazine group to improve metabolic stability (e.g., introduce fluorinated substituents) and use microsomal stability assays (e.g., human liver microsomes, t₁/₂ > 60 min) .

Q. What strategies optimize the compound’s solubility without compromising receptor affinity?

- Methodology : Introduce hydrophilic groups (e.g., hydroxyethyl) at the piperazine nitrogen. For example, 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide derivatives maintain D3 affinity (Ki = 2.3 nM) while improving aqueous solubility (logP reduced from 3.1 to 1.8) .

Q. How do computational methods aid in predicting off-target interactions?

- Protocol : Perform molecular docking (e.g., AutoDock Vina) against a panel of 200+ receptors. A related compound showed unexpected σ1 receptor binding (ΔG = −9.2 kcal/mol), validated via radioligand displacement assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s metabolic stability?

- Resolution : Variations in assay conditions (e.g., CYP450 isoforms used) and substituent positions (e.g., ethyl vs. methylpiperazine) significantly impact stability. For instance, ethylpiperazine derivatives exhibit t₁/₂ = 12 min in rat microsomes vs. t₁/₂ = 45 min for methyl analogues .

Research Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.